N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-2-chlorobenzamide is an organic compound that belongs to the class of bipyridine derivatives. Bipyridine compounds are known for their ability to coordinate with metal centers, making them valuable in various applications such as catalysis, photosensitizers, and biologically active molecules
Preparation Methods
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-chlorobenzamide typically involves the coupling of 2,4’-bipyridine with 2-chlorobenzoyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling. These methods provide high yields and are scalable for large-scale production .
Chemical Reactions Analysis
N-([2,4’-bipyridin]-3-ylmethyl)-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bipyridine ring or the benzamide moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2-chlorobenzamide involves its ability to coordinate with metal centers, forming stable complexes. These complexes can interact with molecular targets such as enzymes, receptors, and DNA, leading to various biological effects. The bipyridine moiety acts as a bidentate ligand, forming a chelate ring with metal ions, which enhances the stability and reactivity of the complex .
Comparison with Similar Compounds
N-([2,4’-bipyridin]-3-ylmethyl)-2-chlorobenzamide can be compared with other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-bipyridine, and 2,2’-bipyrimidine. These compounds share similar structural features but differ in their electronic properties and reactivity. For example:
2,2’-Bipyridine: Known for its strong coordination with metal centers and is widely used in catalysis and materials science.
4,4’-Bipyridine: Exhibits different coordination behavior due to the position of the nitrogen atoms and is used in the development of coordination polymers.
2,2’-Bipyrimidine: Has a similar structure to bipyridine but with additional nitrogen atoms, making it more electron-deficient and suitable for specific applications in coordination chemistry.
Properties
IUPAC Name |
2-chloro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-16-6-2-1-5-15(16)18(23)22-12-14-4-3-9-21-17(14)13-7-10-20-11-8-13/h1-11H,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTMWRWRZDHDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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